molecular formula C18H20N2O4S B2421175 N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-17-4

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2421175
CAS No.: 881477-17-4
M. Wt: 360.43
InChI Key: LYMVIQDGYCCOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds significant promise in various scientific research fields.

Properties

IUPAC Name

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(2)10-16(21)20-14-8-9-15(25(23,24)19(3)4)12-6-5-7-13(17(12)14)18(20)22/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMVIQDGYCCOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps, including sulfonation and acylation, are carried out to introduce the sulfonamide and acyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, differentiates it from other indole derivatives and enhances its potential for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the benzo[cd]indole core. A typical approach involves reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with dimethylamine under basic conditions (e.g., Et₃N/DMF) to install the sulfonamide group . Intermediate characterization relies on NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For example, aromatic protons in the benzo[cd]indole system appear as distinct singlets (δ ~6.7–8.6 ppm), while the sulfonamide group exhibits specific splitting patterns in DMSO-d₆ .

Q. How can solubility challenges for this compound in biological assays be addressed?

  • Methodological Answer : Solubility in aqueous media is often limited due to the hydrophobic benzo[cd]indole core. Formulation strategies include using DMSO stock solutions (e.g., 20–50 mg/mL) diluted with co-solvents like PEG300 or Tween 80. For in vivo studies, corn oil or carboxymethyl cellulose (CMC-Na) suspensions are recommended to enhance bioavailability . Pre-formulation studies should assess pH-dependent solubility and stability using HPLC under physiological conditions (pH 2–7.4) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₇H₁₉N₂O₄S), while ¹H/¹³C NMR confirms substituent positions. FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in sulfonylation or acylation reactions. Tools like Gaussian or ORCA model electronic effects of substituents on reaction pathways. Coupled with statistical Design of Experiments (DoE), these methods reduce trial-and-error by identifying critical parameters (e.g., temperature, solvent polarity) . For example, a Box-Behnken design can optimize yield by varying equivalents of 3-methylbutanoyl chloride and reaction time .

Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Contradictions in SAR often arise from assay variability or unaccounted stereoelectronic effects. Meta-analyses using hierarchical clustering of bioactivity data (e.g., IC₅₀ values across kinase assays) can isolate confounding variables. Molecular dynamics simulations (e.g., GROMACS) further clarify binding interactions, such as hydrogen bonding between the sulfonamide group and ATP-binding pockets .

Q. How can membrane separation technologies improve purification of this compound during scale-up?

  • Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively retain unreacted intermediates while allowing solvents like DMF to permeate. Solvent-resistant membranes (e.g., polyimide-based) minimize fouling during continuous flow processes. Process simulation (Aspen Plus) models solvent recovery rates and purity thresholds ≥98% .

Methodological Design & Data Analysis

Q. What experimental designs are suitable for studying the compound’s stability under oxidative stress?

  • Methodological Answer : Accelerated stability studies using forced degradation (e.g., 3% H₂O₂ at 40°C for 24 h) paired with UPLC-PDA quantify degradation products. Response Surface Methodology (RSM) models interactions between temperature, oxidant concentration, and degradation rate .

Q. How can in silico tools predict metabolic pathways for this compound in preclinical models?

  • Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism. Key predictions include hydroxylation at the benzo[cd]indole C-3 position or glucuronidation of the sulfonamide group. These insights guide LC-MS/MS method development for metabolite identification in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.